Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

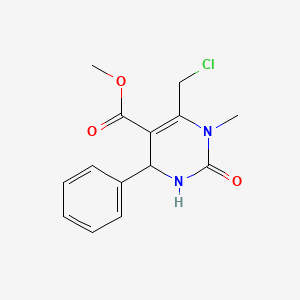

Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative, a class of compounds renowned for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Structurally, it features a methyl ester at position 5, a chloromethyl substituent at position 6, a methyl group at position 1, and a phenyl group at position 4 (Figure 1). This compound is cataloged under CAS 893605-13-5 and is part of a broader family of DHPMs synthesized via Biginelli-like reactions .

Properties

IUPAC Name |

methyl 4-(chloromethyl)-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-17-10(8-15)11(13(18)20-2)12(16-14(17)19)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVQYRBRALOHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as MCT) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of MCT, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

MCT has the molecular formula and a molecular weight of approximately 294.73 g/mol. The compound features a tetrahydropyrimidine core with a chloromethyl group that enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have shown that MCT exhibits significant antimicrobial properties. In particular, it has been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 11 nM |

| Escherichia coli | 200 nM |

| Bacillus subtilis | 180 nM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 44 nM |

These findings indicate that MCT may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anticancer Activity

MCT has also been investigated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the modulation of specific signaling pathways associated with cell survival and death.

Case Study:

In a study involving human cancer cell lines, treatment with MCT resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols .

The biological activity of MCT is believed to stem from its ability to interact with various molecular targets within cells. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity: MCT may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), MCT can trigger cellular stress responses leading to apoptosis in cancer cells.

- Modulation of Gene Expression: MCT might influence the expression of genes involved in cell cycle regulation and apoptosis.

Safety and Toxicology

While the antimicrobial and anticancer activities are promising, it is essential to evaluate the safety profile of MCT. Preliminary toxicity studies indicate that at therapeutic doses, MCT exhibits low cytotoxicity towards normal human cells. However, further investigations are necessary to establish a comprehensive safety profile before clinical applications can be considered .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research

- This compound has been evaluated for its potential as an anticancer agent. Studies indicate that derivatives of tetrahydropyrimidines exhibit selective cytotoxicity against various cancer cell lines. For instance, a derivative of methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine was shown to inhibit tumor growth in preclinical models.

-

Antimicrobial Activity

- Research has demonstrated that compounds containing the tetrahydropyrimidine scaffold possess antimicrobial properties. A study reported that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

-

Enzyme Inhibition

- The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it showed promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells.

Materials Science Applications

-

Polymer Chemistry

- Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine can be utilized as a monomer in the synthesis of novel polymers. Its chloromethyl group allows for further functionalization, enabling the creation of advanced materials with tailored properties.

-

Nanotechnology

- The compound has been explored in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and therapeutic efficacy of poorly soluble medications.

Biochemical Applications

-

Proteomics

- As indicated by suppliers like Santa Cruz Biotechnology, this compound is used in proteomics research for labeling and tracking proteins within biological systems. Its reactive chloromethyl group allows it to form covalent bonds with amino acids in proteins.

-

Bioconjugation Techniques

- The ability to modify biomolecules through bioconjugation is crucial in developing targeted therapies. Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine can serve as a linker in the synthesis of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics. |

| Study B | Antimicrobial Properties | Identified effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. |

| Study C | Enzyme Inhibition | Showed potent inhibition of DHFR with a Ki value indicating high affinity and specificity for the target enzyme. |

Comparison with Similar Compounds

Substituent Variations at the C-4 Position

The phenyl group at C-4 in the target compound is a common feature in DHPMs, but substitutions at this position significantly influence biological activity:

- Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-1-methyl-2-oxo-DHPM-5-carboxylate (): Replacing the phenyl group with 4-hydroxyphenyl enhances anticancer activity against MCF-7 breast cancer cells (IC50 comparable to tamoxifen). The hydroxyl group likely improves hydrogen-bonding interactions with target proteins .

- Ethyl 6-(chloromethyl)-4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-DHPM-5-carboxylate (Compound A in ): The addition of a methoxy group at the 3-position of the aryl ring increases cell-selective toxicity when loaded into chitosan nanoparticles, suggesting enhanced bioavailability or target specificity .

- Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-DHPM-5-carboxylate (): Substitution with 4-chlorophenyl introduces halogen-mediated hydrophobic interactions, though its biological activity remains uncharacterized in the provided data .

Key Insight : Electron-donating groups (e.g., -OH, -OCH₃) at C-4 enhance anticancer and cytotoxic profiles, while halogen substituents may improve lipophilicity but require further evaluation.

Ester Group Variations (Methyl vs. Ethyl)

The ester group at position 5 affects solubility and metabolic stability:

- Ethyl vs. In contrast, methyl esters (e.g., the target compound and derivatives) may offer faster metabolic clearance due to reduced steric hindrance .

- Biological Impact : In , methyl 4-(3-benzyloxy-4-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate shows 79.6% thymidine phosphorylase (TP) inhibition at 350.6 μM, suggesting methyl esters retain significant enzyme-binding affinity despite smaller alkyl chains .

Chloromethyl vs. Other Substituents at C-6

The chloromethyl group at C-6 is a critical reactive site:

- Bromomethyl Analogs (): Ethyl 6-bromomethyl-2-oxo-4-phenyl-DHPM-5-carboxylate (Compound 3) demonstrates enhanced electrophilicity, making it a precursor for nucleophilic substitution reactions. However, bromine’s larger atomic radius may sterically hinder interactions compared to chlorine .

- Methyl and Heptadecyl Chains (): Replacement with alkyl chains (e.g., methyl or heptadecyl) eliminates the reactive halogen but introduces hydrophobicity. For example, methyl 6-heptadecyl-4-(3-hydroxyphenyl)-2-thioxo-DHPM-5-carboxylate () shows thioamide-related antitumoral activity, highlighting the role of sulfur in redox interactions .

Preparation Methods

Example Procedure (Adapted from Literature)

Reaction Optimization

- Catalyst Selection: TsOH (p-toluenesulfonic acid) has been shown to provide superior yields and shorter reaction times compared to other acids such as H2SO4 or H3PO4.

- Solvent Effects: Ethanol is commonly used due to its good solubilizing properties and environmental compatibility, but other solvents like acetonitrile or ethyl acetate can be employed based on solubility and purification needs.

- Temperature: Reflux conditions are standard for the cyclocondensation, while chloromethylation is typically performed at low temperatures to prevent overreaction.

Comparative Data Table: Yields and Conditions

Research Findings and Optimization Insights

- Acid Catalysts: Among several acids tested (TsOH, H2SO4, H3PO4, formic acid, acetic acid, tartaric acid, iodine), TsOH consistently yielded the highest product output with minimal by-products.

- Reaction Time: Use of strong Lewis acids such as Yb(OTf)3 can further reduce reaction times without compromising yield.

- Chloromethylation: The use of formaldehyde and HCl is effective but requires careful temperature control to avoid polyalkylation or decomposition.

- Purity: Final product purity is routinely confirmed by HPLC and NMR, with reported purities exceeding 99% after double recrystallization.

Solubility and Purification Data

| Solvent | Solubility at 295 K (x2·10^3) | Notes |

|---|---|---|

| Acetonitrile | 1.07–1.22 | Used for purification studies |

| Ethanol | High | Preferred for recrystallization |

| 2-Propanol | Moderate | Alternative solvent |

Q & A

Q. What synthetic methodologies are effective for preparing derivatives of 1,2,3,4-tetrahydropyrimidine-5-carboxylates with chloromethyl substituents?

The synthesis of structurally similar compounds, such as Methyl 6-methyl-2-oxo-4-phenyl derivatives, often employs modified Biginelli reactions. For example, chloroacetic acid can be used to introduce chloromethyl groups via condensation with aldehydes (e.g., benzaldehyde) and thioureas under acidic conditions (acetic acid/acetic anhydride) with sodium acetate as a catalyst . Key steps include:

- Reflux duration : 8–10 hours for optimal cyclization.

- Solvent system : Ethyl acetate-ethanol (3:2) for recrystallization to obtain pure crystals .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiourea) and catalyst loading can improve yields, which range from 1% to 78% depending on substituents .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in dihydropyrimidine derivatives?

1H NMR is critical for confirming regioselectivity and substituent positions. For example:

- Methyl groups : Singlets at δ 2.31–2.59 ppm (CH3) and δ 3.43–3.58 ppm (OCH3) indicate methyl and methoxy groups .

- Aromatic protons : Multiplet signals at δ 7.43–7.61 ppm confirm phenyl ring integration .

- NH protons : Broad signals near δ 7.5–8.0 ppm (in DMSO-d6) suggest hydrogen bonding interactions, which can influence tautomerism .

Q. What crystallographic parameters are essential for confirming the molecular conformation of tetrahydropyrimidine derivatives?

Single-crystal X-ray diffraction reveals:

- Ring puckering : The pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.224 Å from the mean plane .

- Dihedral angles : Angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) highlight steric and electronic effects .

- Hydrogen bonding : C—H···O interactions (2.5–2.7 Å) stabilize crystal packing along specific axes .

Advanced Research Questions

Q. How can regioselectivity challenges in dihydropyrimidine synthesis be addressed using spectroscopic and computational methods?

- Regioselective formation : Competing pathways (e.g., 1,2- vs. 1,4-addition in Biginelli reactions) can be analyzed via LC-MS and HRMS to identify major/minor products .

- DFT calculations : Predict thermodynamic stability of tautomers (e.g., enol vs. keto forms) to explain observed regioselectivity .

- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., chloromethyl vs. methyl groups) .

Q. What strategies reconcile contradictory data in reaction yields or structural assignments?

- Yield discrepancies : Compare reaction conditions (e.g., 1% yield in vs. 78% in ). Factors include:

- Catalyst type : Sodium acetate vs. other bases.

- Solvent polarity : Acetic anhydride promotes cyclization better than ethanol .

- Structural contradictions : Overlay experimental NMR data with computed spectra (e.g., using ACD/Labs or Gaussian) to validate assignments .

Q. How do steric and electronic effects influence the antibacterial activity of chloromethyl-substituted pyrimidines?

- Structure-activity relationships (SAR) : Chloromethyl groups enhance lipophilicity, improving membrane permeability. Compare MIC values against Staphylococcus aureus for derivatives with/without chloro substituents .

- Mechanistic studies : Use fluorescence quenching assays to assess DNA intercalation or enzyme inhibition (e.g., dihydrofolate reductase) .

Q. What challenges arise in crystallizing chloromethyl-substituted tetrahydropyrimidines, and how are they mitigated?

- Crystallization issues : Chlorine’s electronegativity disrupts hydrogen-bonding networks. Solutions include:

- Mixed solvents : Ethyl acetate-ethanol (3:2) reduces polarity gradients .

- Slow evaporation : Enhances crystal nucleation at 293 K .

- Disorder modeling : Refine Cl atom positions using restraints (e.g., ISOR in SHELXL) to address thermal motion artifacts .

Methodological Recommendations

- Synthetic protocols : Optimize reflux time (8–12 hours) and solvent ratios (e.g., 1:1 acetic acid/anhydride) for reproducibility .

- Analytical workflows : Combine XRD, HRMS, and 2D NMR (COSY, HSQC) for unambiguous structural assignments .

- Data interpretation : Use Mercury (CCDC) for visualizing hydrogen-bonding networks and conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.